molecular formula C23H25N3O4S B2640999 (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1448131-47-2

(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2640999
CAS RN: 1448131-47-2
M. Wt: 439.53
InChI Key: TULGYXCQZUTPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytochrome P450 Inhibitors

Compounds with sulfonyl and piperidinyl groups, similar to the one mentioned, may have potential applications as inhibitors or modulators of cytochrome P450 (CYP) enzymes. CYP enzymes play a crucial role in drug metabolism, and their inhibition can be critical for understanding drug-drug interactions and developing safer pharmaceuticals. For instance, studies have evaluated the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, highlighting the importance of such compounds in pharmacokinetics and drug development (Khojasteh et al., 2011).

Pharmaceutical Impurities and Synthesis

Compounds with methoxyphenyl and pyrazolyl groups are relevant in the context of pharmaceutical impurities and novel synthesis pathways. For example, research into the synthesis and characterization of pharmaceutical impurities can provide valuable insights for ensuring the purity and efficacy of drugs, as seen in the study of omeprazole and its impurities (Saini et al., 2019).

DNA Binding and Minor Groove Binders

Chemical compounds with specific structural features can interact with DNA, particularly as minor groove binders. Such interactions are crucial for understanding the molecular basis of drug-DNA interactions and developing therapeutic agents targeting specific DNA sequences or structures. For instance, Hoechst 33258 and its analogues are well-known minor groove binders, used in studying DNA interactions and as starting points for drug design (Issar & Kakkar, 2013).

Heterocyclic Compound Synthesis

The pyrazolyl group is a significant moiety in heterocyclic chemistry, with applications in synthesizing compounds with potential therapeutic activities. Research into the chemistry of heterocyclic compounds, such as pyrazolines, can lead to the discovery of new drugs with various pharmacological activities. The synthesis and application of such compounds in medicinal chemistry are areas of ongoing research, as demonstrated by studies on the reactivity and utility of heterocyclic scaffolds (Gomaa & Ali, 2020).

Mechanism of Action

properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-17-22(16-24-26(17)18-6-4-3-5-7-18)23(27)25-14-12-21(13-15-25)31(28,29)20-10-8-19(30-2)9-11-20/h3-11,16,21H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGYXCQZUTPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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